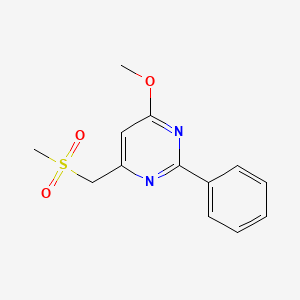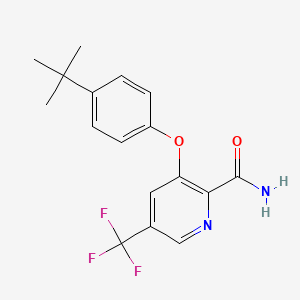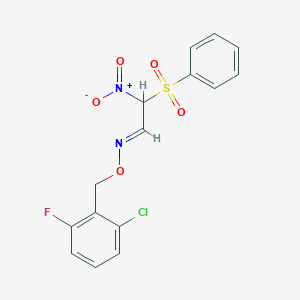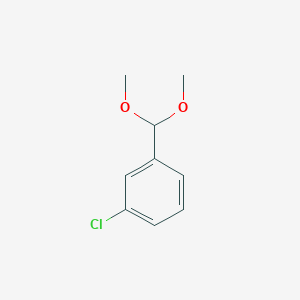
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone
Vue d'ensemble
Description
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone, also known as PMSF, is a potent serine protease inhibitor that is widely used in biochemical research. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. PMSF is commonly used to inhibit protease activity in biological samples, such as cell lysates, tissue homogenates, and purified proteins.
Mécanisme D'action
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. The reaction proceeds via nucleophilic attack of the serine residue on the carbonyl carbon of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone, resulting in the formation of a stable covalent bond. This covalent bond prevents the protease from hydrolyzing peptide bonds, thus inhibiting protease activity.
Biochemical and Physiological Effects:
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone has been reported to have anti-inflammatory and neuroprotective effects, although the underlying mechanisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is its irreversibility, which allows for long-term inhibition of protease activity. (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is also relatively stable and can be stored for extended periods of time without significant degradation. However, (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone has some limitations, including its specificity for serine proteases and its potential for off-target effects. Additionally, (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone can be toxic to cells at high concentrations, and its use should be carefully optimized to minimize toxicity.
Orientations Futures
There are several future directions for the use of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone in scientific research. One area of interest is the development of more specific and potent serine protease inhibitors, which could be used to study the roles of specific proteases in biological processes. Another area of interest is the development of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone analogs with improved stability, specificity, and bioavailability. Finally, (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone could be used in combination with other inhibitors or drugs to study complex biological processes, such as protein-protein interactions and signal transduction pathways.
Applications De Recherche Scientifique
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit protease activity in biological samples, such as cell lysates, tissue homogenates, and purified proteins. (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone can also be used to inhibit proteases during protein purification, to prevent protein degradation and maintain protein stability. Additionally, (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone is used in the study of enzyme kinetics, as it can irreversibly inhibit serine proteases and prevent substrate turnover.
Propriétés
IUPAC Name |
4-methoxy-6-(methylsulfonylmethyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-8-11(9-19(2,16)17)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQIBYRDCDARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CS(=O)(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl methyl sulfone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B3129926.png)
![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3129931.png)
![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B3129938.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3129944.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B3129948.png)



![2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3129985.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)
![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)
